2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(1,3-thiazol-2-yl)acetamide
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Overview
Description
2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(1,3-thiazol-2-yl)acetamide is a complex organic compound with a unique structure that combines multiple functional groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(1,3-thiazol-2-yl)acetamide typically involves multiple steps, starting from readily available precursors. The process may include:
Formation of the isoindoloquinazolinone core: This step involves the cyclization of appropriate precursors under specific conditions, often using catalysts or reagents that promote ring closure.
Introduction of the thiazole moiety: This can be achieved through a substitution reaction where a thiazole derivative is introduced to the intermediate compound.
Acetylation: The final step involves the acetylation of the intermediate to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:
Scaling up the reaction conditions: Ensuring that the reactions can be performed on a larger scale without loss of efficiency.
Purification techniques: Using methods such as recrystallization, chromatography, or distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(1,3-thiazol-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups, potentially altering the compound’s properties.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(1,3-thiazol-2-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Mechanism of Action
The mechanism of action of 2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(1,3-thiazol-2-yl)acetamide involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibiting or activating enzymes involved in critical biological pathways.
Receptors: Binding to receptors on cell surfaces, potentially altering cell signaling pathways.
DNA/RNA: Interacting with genetic material, which could influence gene expression or replication.
Comparison with Similar Compounds
Similar Compounds
2-(9,10-dimethoxy-5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)-N-(1,3-thiazol-2-yl)acetamide: Shares structural similarities but may differ in functional groups or substituents.
Isoindoloquinazolinone derivatives: Compounds with similar core structures but different functional groups.
Thiazole-containing compounds: Molecules that include the thiazole moiety but differ in other parts of the structure.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activity. This makes it a valuable compound for further research and development in various scientific fields.
Properties
Molecular Formula |
C22H18N4O5S |
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Molecular Weight |
450.5 g/mol |
IUPAC Name |
2-(9,10-dimethoxy-5,11-dioxo-6aH-isoindolo[2,1-a]quinazolin-6-yl)-N-(1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C22H18N4O5S/c1-30-15-8-7-13-17(18(15)31-2)21(29)26-14-6-4-3-5-12(14)20(28)25(19(13)26)11-16(27)24-22-23-9-10-32-22/h3-10,19H,11H2,1-2H3,(H,23,24,27) |
InChI Key |
UWNJMIKZTYMRBE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C3N(C(=O)C4=CC=CC=C4N3C2=O)CC(=O)NC5=NC=CS5)OC |
Origin of Product |
United States |
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